

Application Notes and Protocols for UAMC-3203 in Murine Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the ferroptosis inhibitor **UAMC-3203** in mice, based on currently available preclinical research. The following protocols and data are intended to serve as a guide for designing and executing in vivo studies.

Overview of UAMC-3203

UAMC-3203 is a potent and soluble analogue of Ferrostatin-1 (Fer-1), designed to inhibit ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1] [2][3] It has demonstrated therapeutic potential in various murine models of disease, including multiorgan injury, spinal cord injury, and acetaminophen-induced liver toxicity.[1][2][4][5] Compared to its parent compound, **UAMC-3203** offers improved stability and solubility, making it a more suitable candidate for in vivo applications.[2]

Quantitative Data Summary

The following tables summarize the reported dosages and pharmacokinetic parameters of **UAMC-3203** in mice and rats.

Table 1: Reported Dosages of **UAMC-3203** in Mice



| Dosage | Administrat ion Route | Vehicle | Mouse Model | Study Focus | Reference |
|---------------|-----------------------------------|--------------------------|---|---|-----------|
| 15 mg/kg | Intraperitonea I (daily) | 3% DMSO in normal saline | Spinal Cord Injury | Locomotor recovery and secondary damage | [2][4] |
| 9.5 mg/kg | Intraperitonea I (pre- treatment) | Not specified | Acetaminoph en-induced liver injury | Hepatoprotec tion | [2][5] |
| 10 mg/kg | Intravenous | Not specified | Pharmacokin etics | Bioavailability and clearance | [6] |
| 10 mg/kg | Oral | Not specified | Pharmacokin etics | Bioavailability | [6] |
| Not Specified | Daily injection | Not specified | Multiorgan Injury | Toxicity assessment | [1][3] |

Table 2: Pharmacokinetic Parameters of **UAMC-3203**

| Species | Parameter | Value | Administration Route | Reference |
|---------|----------------------------|--|--------------------------|-----------|
| Mice | Terminal half-life (t½) | ~3-4 hours | Intravenous | [7] |
| Rats | Terminal half-life (t½) | ~4-6 hours | Intravenous | [7] |
| Rats | Plasma Concentration | Below detection limit after 6 hours | Intravenous (5 mg/kg) | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving **UAMC-3203** administration in mice.



Protocol for Spinal Cord Injury (SCI) Model

This protocol is based on studies investigating the neuroprotective effects of **UAMC-3203** in a murine model of SCI.[4]

Objective: To assess the efficacy of **UAMC-3203** in improving functional recovery and reducing secondary damage after spinal cord injury.

Materials:

- UAMC-3203-HCL (e.g., MedChem Express, HY-112909A)
- Dimethyl sulfoxide (DMSO)
- Normal saline (0.9% NaCl)
- Syringes and needles for intraperitoneal injection
- Animal model: Mice with induced spinal cord injury (e.g., 30 kdyne force)

Procedure:

- Preparation of UAMC-3203 Solution:
 - Dissolve UAMC-3203-HCL in a vehicle of 3% DMSO in normal saline to a final concentration that allows for the administration of 15 mg/kg body weight in a suitable injection volume.
- Animal Groups:
 - Randomly assign mice to a treatment group and a control (vehicle) group.
- Administration:
 - Treatment Group: Administer UAMC-3203 solution (15 mg/kg) via intraperitoneal injection daily.
 - Control Group: Administer an equal volume of the vehicle (3% DMSO in normal saline) via intraperitoneal injection daily.



- Treatment Duration:
 - Early (Acute) Treatment: 1-14 days post-SCI.
 - Delayed Treatment: 28-42 days post-SCI.
- Assessment:
 - Monitor and assess locomotor recovery at regular intervals.
 - Evaluate secondary damage through histological and molecular analyses of spinal cord tissue.

Protocol for Acetaminophen-Induced Liver Injury Model

This protocol is adapted from studies evaluating the hepatoprotective effects of **UAMC-3203**.[5]

Objective: To determine the protective effect of **UAMC-3203** against acetaminophen-induced acute liver injury.

Materials:

- UAMC-3203
- Acetaminophen (500 mg/kg)
- Vehicle for UAMC-3203
- Syringes and needles for administration
- · Animal model: Mice

Procedure:

- Animal Groups:
 - Divide mice into three groups:
 - Vehicle control



- Acetaminophen only
- UAMC-3203 + Acetaminophen
- Administration:
 - UAMC-3203 + Acetaminophen Group: Pre-treat mice with UAMC-3203 (9.5 mg/kg) one hour before acetaminophen administration.
 - Acetaminophen Only Group: Administer vehicle one hour before acetaminophen.
 - Induce liver injury by administering a single dose of acetaminophen (500 mg/kg).
- Sample Collection and Analysis:
 - Sacrifice mice at 2 and 6 hours post-acetaminophen overdose.
 - Collect blood samples to measure serum alanine aminotransferase (ALT) levels as a marker of liver injury.
 - Collect liver tissue for histological analysis to assess the extent of necrosis.

Visualizations

The following diagrams illustrate key concepts related to **UAMC-3203**'s mechanism of action and experimental application.



Intracellular UAMC-3203 **GSH** Iron Pool cofactor Cell Membrane PUFA-PLs GPX4 catalyzes inhibits inhibits substrate Lipid Peroxidation produces Lipid ROS Ferroptosis

Ferroptosis Signaling Pathway and UAMC-3203 Inhibition

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Caption: **UAMC-3203** inhibits ferroptosis by suppressing lipid peroxidation.



Animal Model Selection UAMC-3203 Preparation Randomization **Treatment Group Control Group** Administration Monitoring & Assessment

General Experimental Workflow for UAMC-3203 In Vivo Studies

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Data Analysis

Caption: A generalized workflow for conducting in vivo studies with **UAMC-3203**.



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